

Physicochemical Properties of Sodium 1-Dodecanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: Sodium 1-dodecanesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **sodium 1-dodecanesulfonate**. The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key property determinations are provided.

General and Chemical Properties

Sodium 1-dodecanesulfonate is an anionic surfactant widely used for its excellent emulsifying and wetting properties.^[1] It finds applications in various industries, including cosmetics, personal care, detergents, and as a reagent in laboratory settings.^[1]

Property	Value	Reference
Chemical Name	Sodium 1-dodecanesulfonate	[2][3]
Synonyms	1-Dodecanesulfonic acid sodium salt, Sodium laurylsulfonate	[1][3]
CAS Number	2386-53-0	[1][2]
Molecular Formula	C ₁₂ H ₂₅ NaO ₃ S	[1][2][3]
Molecular Weight	272.38 g/mol	[1][2][3]
Appearance	White to light cream powder or crystals	[1][4]

Physical and Thermodynamic Properties

The physical and thermodynamic properties of **sodium 1-dodecanesulfonate** are crucial for its application in various formulations and processes.

Property	Value	Reference
Melting Point	>300 °C	[1][2]
Solubility in Water	25 mg/mL	[2][5]
Critical Micelle Concentration (CMC)	$7 \times 10^{-3} \text{ mol}\cdot\text{L}^{-1}$ (at 293.15 K, pH 4-10)	[6]
Surface Tension	Varies with concentration and pH (see details below)	[6][7]
Krafft Point	Not explicitly found in the searched literature. The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration.[7][8]	
pKa	Not applicable as it is a salt of a strong acid (1-dodecanesulfonic acid).[9]	

Surface Tension Details

The surface tension of aqueous solutions of **sodium 1-dodecanesulfonate** decreases with increasing concentration up to the Critical Micelle Concentration (CMC).[6] Beyond the CMC, the surface tension remains relatively constant.[10] Studies have shown that the surface tension varies only slightly with changes in pH in the range of 4 to 10.[6] At a temperature of 293.15 K, the surface tension of **sodium 1-dodecanesulfonate** solutions has been reported to be in the range of 38 to 49 Å² per molecule.[6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of **sodium 1-dodecanesulfonate**.

Determination of Melting Point

The melting point is determined using a capillary method with a melting point apparatus.

Methodology:

- A small, dry sample of **sodium 1-dodecanesulfonate** is packed into a capillary tube.
- The capillary tube is placed in a heating block or an oil bath.
- The sample is heated at a controlled rate.
- The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. A slow heating rate (e.g., 2°C/min) near the expected melting point is crucial for accuracy.^[1]

Diagram of Melting Point Determination Workflow



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Caption: Workflow for determining the melting point of a solid sample.

Determination of Solubility

The solubility of **sodium 1-dodecanesulfonate** in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

- An excess amount of **sodium 1-dodecanesulfonate** is added to a known volume of deionized water in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved surfactant in the filtrate is determined using a suitable analytical technique, such as gravimetry (after evaporating the solvent) or high-performance

liquid chromatography (HPLC).

Diagram of Solubility Determination Workflow



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Caption: General workflow for the experimental determination of solubility.

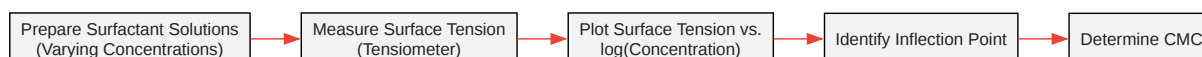
Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by a sharp change in the slope of the property versus concentration plot.^[10]

Methodology using Surface Tensiometry:

- A series of aqueous solutions of **sodium 1-dodecanesulfonate** with varying concentrations are prepared.
- The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).
- A plot of surface tension versus the logarithm of the surfactant concentration is generated.
- The surface tension will decrease linearly with the log of the concentration and then plateau. The concentration at the intersection of these two linear portions is the CMC.

Diagram of CMC Determination by Surface Tensiometry



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Caption: Workflow for determining the Critical Micelle Concentration (CMC).

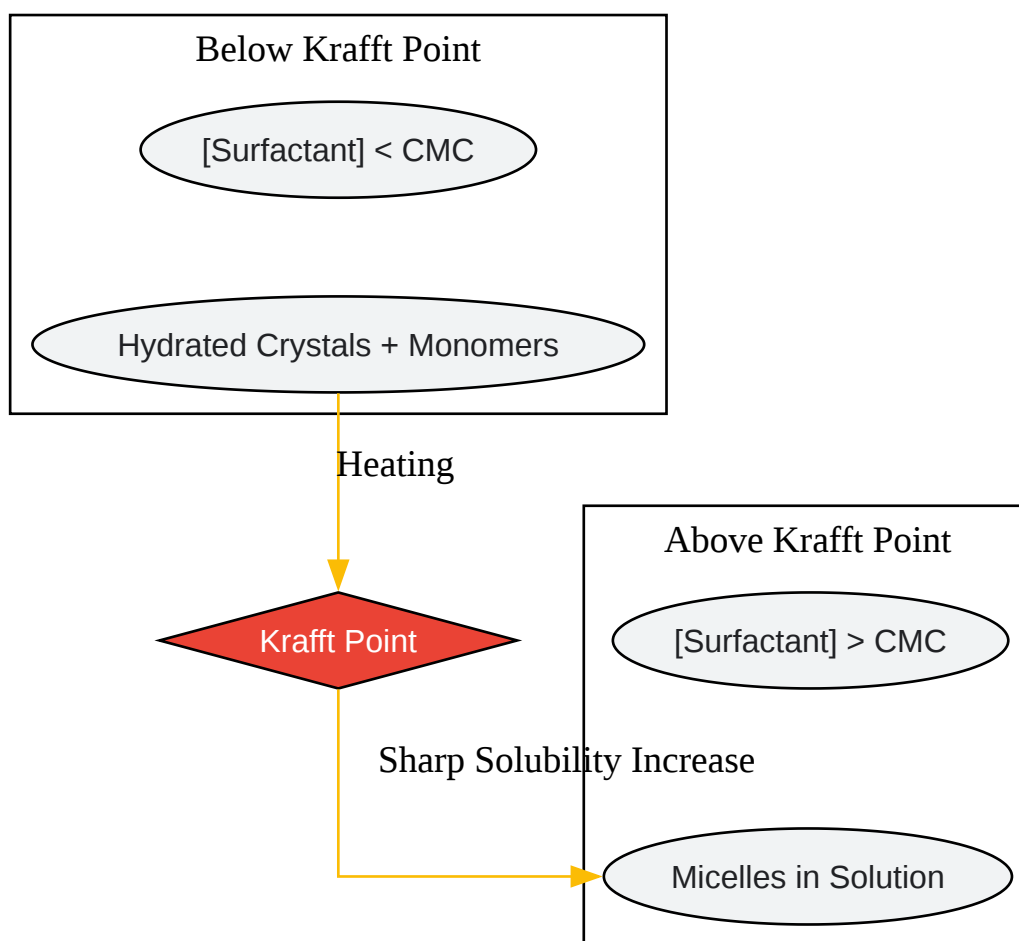
Determination of Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.^{[7][8]} Below the Krafft point, the surfactant exists as hydrated crystals in equilibrium with a solution of monomers at a concentration below the CMC. Above the Krafft point, the solubility increases sharply as micelles are formed.

Methodology using Conductivity:

- A surfactant solution of a known concentration (above the expected CMC) is prepared.
- The solution is cooled to a temperature where the surfactant precipitates.
- The solution is then slowly heated while its conductivity is continuously monitored.
- A plot of conductivity versus temperature will show a sharp increase in conductivity at the Krafft point, corresponding to the dissolution of the surfactant into micelles.

Diagram of Krafft Point Determination Logic



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Caption: Conceptual relationship at the Krafft point of an ionic surfactant.

This technical guide provides a foundational understanding of the physicochemical properties of **sodium 1-dodecanesulfonate**, essential for its effective application in research and development. The provided experimental protocols offer a starting point for the precise characterization of this important surfactant.

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